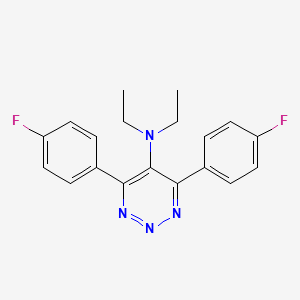
N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two 4-fluorophenyl groups and a diethylamino group attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines or other nucleophiles.
Introduction of Fluorophenyl Groups: The 4-fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with the triazine ring.
Attachment of the Diethylamino Group: The diethylamino group can be introduced through alkylation reactions, where diethylamine reacts with the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds.
科学的研究の応用
N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers, dyes, and agrochemicals.
作用機序
The mechanism of action of N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N,N-Diethyl-4,6-bis(naphthalen-2-yloxy)-1,3,5-triazin-2-amine: This compound has naphthalen-2-yloxy groups instead of 4-fluorophenyl groups.
2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: This compound features prop-2-yn-1-yloxy groups and a phenyl group.
Uniqueness
N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine is unique due to the presence of 4-fluorophenyl groups, which can impart distinct chemical and biological properties. The fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
501034-21-5 |
|---|---|
分子式 |
C19H18F2N4 |
分子量 |
340.4 g/mol |
IUPAC名 |
N,N-diethyl-4,6-bis(4-fluorophenyl)triazin-5-amine |
InChI |
InChI=1S/C19H18F2N4/c1-3-25(4-2)19-17(13-5-9-15(20)10-6-13)22-24-23-18(19)14-7-11-16(21)12-8-14/h5-12H,3-4H2,1-2H3 |
InChIキー |
ARPQTESGOBUOAR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(N=NN=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



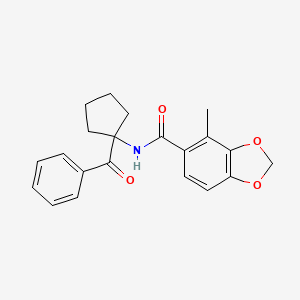
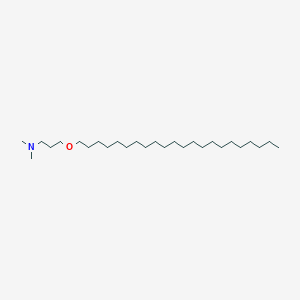
![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)
![Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]-](/img/structure/B12583980.png)
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
![3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one](/img/structure/B12583988.png)
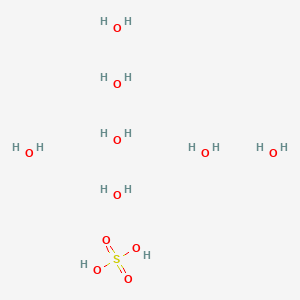
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)

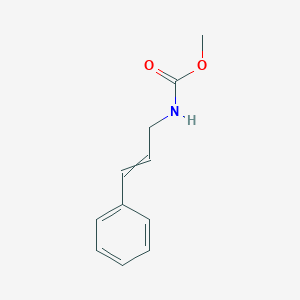
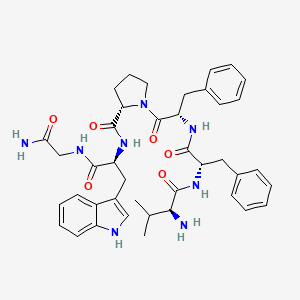
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)
